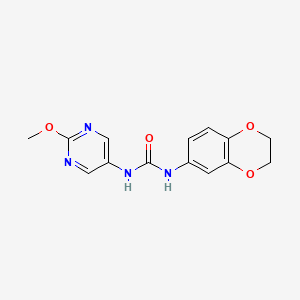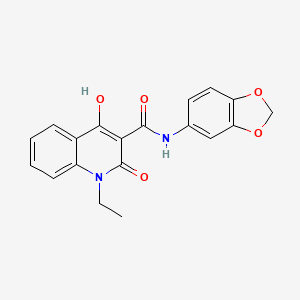![molecular formula C12H14O B3009325 1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane CAS No. 1402004-97-0](/img/structure/B3009325.png)
1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane
Vue d'ensemble
Description
1-(2-Methoxyphenyl)bicyclo[111]pentane is a chemical compound characterized by a bicyclo[111]pentane core structure with a 2-methoxyphenyl substituent
Mécanisme D'action
Target of Action
The primary targets of 1-(2-Methoxyphenyl)bicyclo[11The compound is a derivative of bicyclo[111]pentane (BCP), which has been extensively used in drug discovery as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . The specific targets would depend on the particular drug molecule in which this BCP derivative is incorporated.
Mode of Action
The mode of action of 1-(2-Methoxyphenyl)bicyclo[11As a bcp derivative, it is likely to interact with its targets by adding three-dimensional character and saturation to compounds . This can enhance the potency and selectivity of the drug molecule .
Biochemical Pathways
The specific biochemical pathways affected by 1-(2-Methoxyphenyl)bicyclo[11Bcp derivatives have been used in various applications, including as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, fret sensors, and metal–organic frameworks . The impact on biochemical pathways would be determined by the specific drug molecule and the biological system in which this BCP derivative is utilized.
Pharmacokinetics
BCP derivatives, including 1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane, generally offer high passive permeability, high water solubility, and improved metabolic stability . These properties can enhance the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the drug molecules, thereby improving their bioavailability .
Result of Action
The molecular and cellular effects of 1-(2-Methoxyphenyl)bicyclo[11Bcp derivatives have been found to increase or equal the solubility, potency, and metabolic stability of lead compounds . They have also been found to decrease non-specific binding of lead compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the BCP core is highly strained yet remarkably stable, with a strain energy of 65-68 kcal/mol for the parent hydrocarbon and thermal stability up to approximately 300°C . These properties suggest that the compound can remain stable under a variety of environmental conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane can be synthesized through several methods. One common approach involves the reaction of [1.1.1]propellane with a 2-methoxyphenyl Grignard reagent under controlled conditions. This reaction typically requires the use of a suitable solvent, such as tetrahydrofuran, and is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species . This method allows for efficient and scalable production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced bicyclo[1.1.1]pentane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced bicyclo[1.1.1]pentane derivatives.
Substitution: Substituted bicyclo[1.1.1]pentane derivatives.
Applications De Recherche Scientifique
1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying the reactivity of bicyclo[1.1.1]pentane derivatives.
Biology: The compound is investigated for its potential biological activity and as a scaffold for drug design.
Comparaison Avec Des Composés Similaires
1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives and similar compounds:
Bicyclo[1.1.1]pentane: The parent compound without any substituents.
1,3-Disubstituted Bicyclo[1.1.1]pentanes: Compounds with substituents at the 1 and 3 positions, which may have different reactivity and applications.
Cubanes: Another class of rigid small ring hydrocarbons with unique substituent exit vectors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to other similar compounds.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)bicyclo[1.1.1]pentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-13-11-5-3-2-4-10(11)12-6-9(7-12)8-12/h2-5,9H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHELIZUXKBACHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C23CC(C2)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(butan-2-yl)-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3009246.png)


![ethyl 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)-4H-chromene-2-carboxylate](/img/structure/B3009255.png)

![(2Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(pyridin-3-yl)prop-2-enenitrile](/img/structure/B3009258.png)
![2-(2,4-dichlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3009259.png)
![5-((2,5-dimethylbenzyl)thio)-1-ethyl-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3009260.png)
![4-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B3009261.png)


